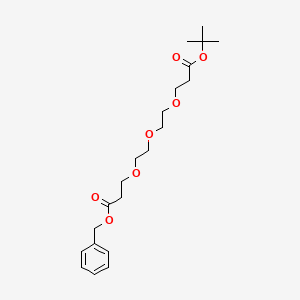
Benzyloxy carbonyl-PEG3-t-butyl ester
描述
Benzyloxy carbonyl-PEG3-t-butyl ester is a polyethylene glycol (PEG) linker that contains a benzyloxy carbonyl group and a t-butyl ester protecting group. This compound is primarily used in chemical synthesis to enhance the chemoselectivity of reactions. The benzyloxy carbonyl group helps to protect functional groups during chemical reactions, while the t-butyl ester can be removed under acidic conditions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyloxy carbonyl-PEG3-t-butyl ester typically involves the following steps:
Formation of PEG3 Backbone: The PEG3 backbone is synthesized through the polymerization of ethylene oxide.
Introduction of Benzyloxy Carbonyl Group: The benzyloxy carbonyl group is introduced to the PEG3 backbone through a reaction with benzyl chloroformate.
Addition of t-Butyl Ester Group: The t-butyl ester group is added by reacting the intermediate compound with t-butyl chloroformate under basic conditions.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale polymerization and protection reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
化学反应分析
Types of Reactions
Benzyloxy carbonyl-PEG3-t-butyl ester undergoes several types of chemical reactions, including:
Deprotection Reactions: The t-butyl ester group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.
Substitution Reactions: The benzyloxy carbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Acidic Conditions: Trifluoroacetic acid is commonly used to remove the t-butyl ester group.
Basic Conditions: Sodium hydroxide or potassium carbonate can be used to facilitate nucleophilic substitution reactions.
Major Products Formed
Deprotected PEG Linker: Removal of the t-butyl ester group results in a PEG linker with a free carboxylic acid group.
Substituted PEG Linker: Nucleophilic substitution reactions can introduce various functional groups to the PEG linker
科学研究应用
Benzyloxy carbonyl-PEG3-t-butyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules for enhanced solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics of therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Benzyloxy carbonyl-PEG3-t-butyl ester involves the protection and deprotection of functional groups during chemical synthesis. The benzyloxy carbonyl group protects reactive sites from unwanted reactions, while the t-butyl ester group can be selectively removed under acidic conditions to reveal the desired functional group. This allows for precise control over the chemical modification of molecules .
相似化合物的比较
Similar Compounds
Benzyloxy carbonyl-PEG4-t-butyl ester: Similar structure with an additional ethylene glycol unit.
Benzyloxy carbonyl-PEG2-t-butyl ester: Similar structure with one less ethylene glycol unit.
Methoxy carbonyl-PEG3-t-butyl ester: Contains a methoxy carbonyl group instead of a benzyloxy carbonyl group.
Uniqueness
Benzyloxy carbonyl-PEG3-t-butyl ester is unique due to its specific combination of a benzyloxy carbonyl group and a t-butyl ester protecting group. This combination provides enhanced chemoselectivity and controlled deprotection, making it a valuable tool in chemical synthesis .
属性
IUPAC Name |
benzyl 3-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O7/c1-21(2,3)28-20(23)10-12-25-14-16-26-15-13-24-11-9-19(22)27-17-18-7-5-4-6-8-18/h4-8H,9-17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVVQGGYMXXZME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



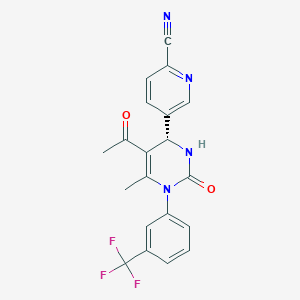
![N-ethyl-4-[(3S)-3-methylmorpholin-4-yl]-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B605951.png)
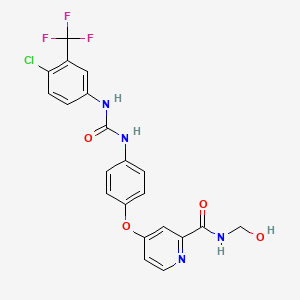
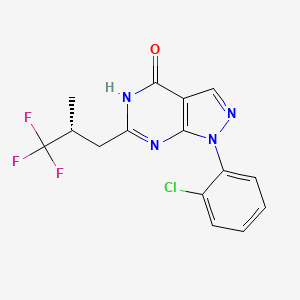
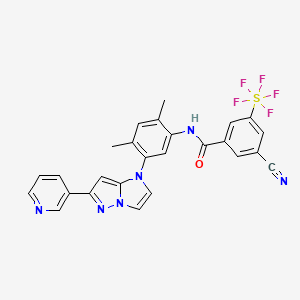
![N-[(2R)-1-[(4-aminocyclohexyl)amino]-3-(4-cyanophenyl)propan-2-yl]-2-chloro-4-methoxy-5-[5-[[[(1R)-1-(4-methylphenyl)ethyl]amino]methyl]furan-2-yl]benzamide](/img/structure/B605958.png)
![3-[(4-(4-Fluoro-2-methoxyphenyl)-1,3,5-triazin-2-yl)amino]-benzene-methanesulfonamide](/img/structure/B605961.png)


![[4-(carbamimidoylsulfanylmethyl)phenyl]boronic acid;hydrobromide](/img/structure/B605969.png)
